Protizinic Acid

描述

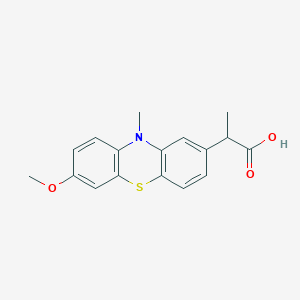

Structure

3D Structure

属性

IUPAC Name |

2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQMKHNDXWGCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864444 | |

| Record name | Protizinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13799-03-6 | |

| Record name | Protizinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13799-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protizinic acid [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013799036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protizinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protizinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTIZINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N40195UTPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protizinic Acid: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protizinic acid is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is multifactorial, involving the modulation of key enzymatic pathways in the inflammatory cascade. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by available quantitative data, generalized experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through the inhibition of several key components of the arachidonic acid pathway and other inflammatory processes. The primary reported mechanisms include the inhibition of phospholipase A2 (PLA2), reduction of oxygen radical production, and inhibition of protein denaturation. While its direct effects on cyclooxygenase (COX) enzymes are not explicitly detailed in the readily available literature, its impact on prostaglandin-mediated effects strongly suggests an interaction with this pathway.

Inhibition of Phospholipase A2 (PLA2)

A significant aspect of this compound's mechanism is its ability to inhibit phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme responsible for the hydrolysis of membrane phospholipids, leading to the release of arachidonic acid, the precursor for prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively reduces the availability of the substrate for downstream inflammatory mediator synthesis. This upstream inhibition contributes to its broad anti-inflammatory profile.[1]

Modulation of the Prostaglandin System

This compound has been shown to possess a broader pharmacological activity on the prostaglandin system compared to other NSAIDs like indomethacin and ibuprofen.[1] It effectively inhibits arachidonic acid-induced erythema, a classic indicator of prostaglandin-mediated inflammation.[1] Furthermore, it also inhibits erythema induced by prostaglandin E2 (PGE2) directly, suggesting a potential downstream effect on prostaglandin signaling or receptor interaction.[1]

Inhibition of Oxygen Radical Production

Inflammatory processes are often associated with the production of reactive oxygen species (ROS), or oxygen radicals, which contribute to tissue damage. This compound has been demonstrated to inhibit the production of these oxygen radicals, further contributing to its anti-inflammatory and tissue-protective effects.[1]

Inhibition of Protein Denaturation

Protein denaturation is a key event in the inflammatory response, contributing to the autoantigenic stimulus in certain inflammatory conditions. This compound is a potent inhibitor of protein denaturation, which is a recognized mechanism of anti-inflammatory activity for many NSAIDs.[3]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activities of this compound from various in vitro and in vivo experimental models.

| Parameter | Assay | Value | Reference |

| IC50 | Phospholipase A2 (PLA2) Inhibition | 2.1 x 10-4 M (210 µM) | [1][2] |

| IC50 | Platelet Aggregation (Arachidonic Acid-Induced) | 5.55 x 10-5 M | [3] |

| IC50 | Protein Denaturation Inhibition | 0.89 x 10-5 M | [3] |

| ED30 | Carrageenan-Induced Edema (Oral Admin.) | 18.0 mg/kg | [3] |

| ED50 | Ultraviolet Erythema (Oral Admin.) | 1.07 mg/kg | [3] |

Experimental Protocols

The following are generalized protocols representative of the types of experiments used to characterize the activity of this compound. Note: These are not the specific protocols from the cited literature but are based on standard pharmacological assays.

Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)

This assay measures the enzymatic activity of PLA2 by titrating the fatty acids released from a lecithin substrate.

-

Substrate Preparation: A lecithin emulsion is prepared in a buffer containing calcium chloride (a cofactor for PLA2).

-

Reaction Initiation: The reaction is initiated by adding a known amount of PLA2 enzyme to the lecithin emulsion maintained at a specific pH (e.g., 8.0) and temperature (e.g., 37°C).

-

Titration: The liberated free fatty acids are continuously titrated with a standardized solution of sodium hydroxide (NaOH) to maintain a constant pH.

-

Inhibitor Testing: To determine the inhibitory activity of this compound, the enzyme is pre-incubated with various concentrations of the compound before adding it to the substrate.

-

Calculation: The rate of NaOH consumption is proportional to the PLA2 activity. The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the enzyme activity compared to a control without the inhibitor.

Arachidonic Acid-Induced Erythema in Guinea Pigs

This in vivo assay assesses the ability of a compound to inhibit inflammation induced by arachidonic acid.

-

Animal Preparation: Hartley guinea pigs are used for the experiment. A designated area on the dorsal skin is shaved.

-

Compound Administration: this compound or a vehicle control is administered orally to the animals at a specified dose (e.g., 30 mg/kg).

-

Induction of Erythema: After a set period to allow for drug absorption, a solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied topically to the shaved area of the skin.

-

Erythema Scoring: The intensity of the resulting erythema (redness) is visually scored at various time points after the application of arachidonic acid.

-

Evaluation: The anti-inflammatory effect is determined by comparing the erythema scores in the drug-treated group to the vehicle-treated control group.

Inhibition of Protein Denaturation Assay

This in vitro assay evaluates the ability of a compound to prevent the denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, induced by heat or other denaturing agents.

-

Reaction Mixture Preparation: A reaction mixture containing a solution of BSA or egg albumin and various concentrations of this compound is prepared in a buffered solution.

-

Induction of Denaturation: The reaction mixtures are incubated at a temperature that induces protein denaturation (e.g., 72°C) for a specific duration (e.g., 5 minutes).

-

Measurement of Turbidity: After cooling, the turbidity of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm). Increased turbidity indicates increased protein denaturation.

-

Calculation: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the samples containing this compound to that of a control sample without the inhibitor. The IC50 value is the concentration of this compound that results in a 50% inhibition of protein denaturation.

Visualizing the Mechanism of Action

The following diagrams illustrate the known points of intervention of this compound in the inflammatory cascade.

Caption: Inhibition of Phospholipase A2 and Prostaglandin-mediated effects by this compound.

Caption: Generalized workflow for the in vitro protein denaturation inhibition assay.

Conclusion and Future Directions

This compound is a non-steroidal anti-inflammatory agent with a mechanism of action that includes the inhibition of phospholipase A2, reduction of oxygen radical production, and prevention of protein denaturation. These actions collectively contribute to its observed anti-inflammatory, analgesic, and antipyretic effects.

A significant gap in the current understanding of this compound's mechanism is the lack of specific data on its direct inhibitory effects on the cyclooxygenase isoforms, COX-1 and COX-2. Future research should focus on elucidating the specific interactions of this compound with these key enzymes to provide a more complete picture of its pharmacological profile and to better contextualize its therapeutic applications and potential side effects relative to other NSAIDs. Furthermore, the publication of detailed experimental protocols used in the characterization of this compound would be of great value to the scientific community.

References

Protizinic Acid molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protizinic acid is a non-steroidal anti-inflammatory agent (NSAID) with demonstrated anti-inflammatory and antipyretic properties. As a phenothiazine derivative, its mechanism of action and pharmacological profile present a subject of interest for researchers in inflammation and pain management. This technical guide provides a comprehensive overview of the molecular characteristics, pharmacological data, and known mechanisms of action of this compound.

Molecular and Physicochemical Data

This compound, chemically known as 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, possesses the following molecular attributes:

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₇NO₃S | [1][2][3] |

| Molecular Weight | 315.39 g/mol | [1][2] |

| IUPAC Name | 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid | [2] |

| CAS Number | 13799-03-6 | [2] |

Pharmacological Data

The anti-inflammatory potency of this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative data from these studies, comparing its activity with other NSAIDs where available.

In Vitro Anti-Inflammatory Activity

| Assay | This compound (IC₅₀) | Indomethacin (IC₅₀) | Ibuprofen (IC₅₀) | Reference |

| Phospholipase A₂ (PLA₂) Inhibition | 210 µM | No effect at 300 µM | No effect at 300 µM | [1][4] |

| Protein Denaturation | 0.89 x 10⁻⁵ M | - | - | [5] |

| Platelet Aggregation (Arachidonic Acid-Induced) | 5.55 x 10⁻⁵ M | - | - | [5] |

In Vivo Anti-Inflammatory Activity

| Model | This compound | Indomethacin | Diclofenac Sodium | Reference |

| Carrageenan-Induced Edema (rat) | ED₃₀: 18.0 mg/kg (oral) | More potent | More potent | [5] |

| Ultraviolet Erythema (guinea pig) | ED₅₀: 1.07 mg/kg (oral) | Less potent | - | [5] |

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effects primarily through the inhibition of Phospholipase A₂ (PLA₂). This enzyme is critical for the liberation of arachidonic acid from the cell membrane phospholipids, which is the rate-limiting step in the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA₂, this compound effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Experimental Protocols

Phospholipase A₂ (PLA₂) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PLA₂ activity.

Principle: This assay measures the enzymatic hydrolysis of a phospholipid substrate by PLA₂. The inhibition of this reaction by a test compound is quantified.

Generalized Protocol:

-

Substrate Preparation: Prepare a suitable fluorescently labeled phospholipid substrate in a buffer solution.

-

Enzyme and Inhibitor Preparation: Prepare solutions of PLA₂ enzyme and various concentrations of this compound.

-

Reaction Initiation: In a microplate, combine the PLA₂ enzyme solution with the this compound solutions (or vehicle control) and pre-incubate for a specified time.

-

Assay: Initiate the enzymatic reaction by adding the phospholipid substrate to the wells.

-

Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of hydrolysis is proportional to the fluorescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound is a measure of its anti-inflammatory effect.

Generalized Protocol:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment.

-

Grouping and Administration: Divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and this compound treatment groups). Administer the respective substances orally or via intraperitoneal injection.

-

Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group. Determine the ED₃₀ or ED₅₀ value, the dose that causes 30% or 50% inhibition of edema.

Ultraviolet (UV) Erythema in Guinea Pigs

Objective: To assess the ability of this compound to reduce UV-induced skin inflammation.

Principle: Exposure of the skin to UV radiation causes an inflammatory reaction known as erythema (redness). The effectiveness of a topically or orally administered compound in reducing this erythema is evaluated.

Generalized Protocol:

-

Animal Preparation: Use albino guinea pigs. The dorsal skin is carefully shaved 24 hours before the experiment.

-

Grouping and Administration: Divide the animals into groups and administer this compound or a control substance.

-

UV Exposure: Anesthetize the animals and expose a defined area of the shaved dorsal skin to a controlled dose of UV-B radiation to induce a distinct erythema.

-

Erythema Scoring: At specific time points after UV exposure (e.g., 4, 8, and 24 hours), visually score the intensity of the erythema based on a predefined scale.

-

Data Analysis: Compare the erythema scores of the treated groups with the control group to determine the percentage of inhibition. Calculate the ED₅₀ value.

Conclusion

This compound is a potent NSAID with a clear mechanism of action involving the inhibition of Phospholipase A₂, a key upstream enzyme in the inflammatory cascade. The provided data and generalized protocols offer a foundational resource for researchers and professionals in drug development to further investigate the therapeutic potential of this compound. Further studies are warranted to elucidate its detailed signaling interactions and to establish comprehensive safety and efficacy profiles in various inflammatory conditions.

References

- 1. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Comparative study on the pharmacological activities of this compound and various non-steroidal anti-inflammatory agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. The UV erythema test as a model to investigate the anti-inflammatory potency of topical preparations--reevaluation and optimization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis pathways for 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid

An In-Depth Technical Guide on the Synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the plausible synthetic pathways for the preparation of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, a phenothiazine derivative of interest for further investigation. Due to the absence of direct literature on the synthesis of this specific compound, this guide proposes a rational, multi-step synthetic route based on established chemical transformations of the phenothiazine scaffold and related heterocyclic systems.

Proposed Synthetic Pathway

The most logical synthetic approach to 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid involves a convergent strategy. This begins with the construction of the core phenothiazine ring system, followed by functionalization at the 2-position to introduce a precursor to the propanoic acid side chain. The final steps involve the elaboration of this precursor to the target carboxylic acid.

The key intermediate is the 2-acetyl derivative, 1-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one, which is a known compound (CAS 13956-07-5)[1]. From this intermediate, a Horner-Wadsworth-Emmons reaction followed by reduction and hydrolysis presents a reliable method for obtaining the desired propanoic acid.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are generalized procedures based on analogous reactions found in the literature. Researchers should optimize these conditions for the specific substrates.

Step 1: Synthesis of 7-Methoxyphenothiazine

This step involves the cyclization of 3-methoxydiphenylamine with sulfur. This reaction is a variation of the Bernthsen reaction.[2]

-

Materials: 3-methoxydiphenylamine, sulfur, iodine (catalyst), high-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether).

-

Procedure:

-

To a solution of 3-methoxydiphenylamine in the chosen solvent, add elemental sulfur and a catalytic amount of iodine.

-

Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) for 4-8 hours. The reaction should be monitored by TLC.

-

Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove unreacted sulfur and solvent.

-

Recrystallize the crude product from a suitable solvent like ethanol or toluene to yield pure 7-methoxyphenothiazine.

-

Step 2: N-Methylation to 7-Methoxy-10-methylphenothiazine

The nitrogen at the 10-position of the phenothiazine ring is alkylated in this step.

-

Materials: 7-methoxyphenothiazine, a strong base (e.g., sodium hydride or potassium carbonate), methyl iodide, and an aprotic polar solvent (e.g., DMF or THF).

-

Procedure:

-

Suspend 7-methoxyphenothiazine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to form the phenothiazine anion.

-

Add methyl iodide dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 3: Friedel-Crafts Acylation to 1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-one

This is a standard electrophilic aromatic substitution to introduce the acetyl group at the electron-rich 2-position.[3]

-

Materials: 7-methoxy-10-methylphenothiazine, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and an inert solvent (e.g., dichloromethane or carbon disulfide).

-

Procedure:

-

Dissolve 7-methoxy-10-methylphenothiazine in the solvent and cool to 0 °C under an inert atmosphere.

-

Add the Lewis acid portion-wise, followed by the dropwise addition of acetyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting ketone by column chromatography on silica gel.

-

Step 4: Horner-Wadsworth-Emmons Reaction

This reaction converts the acetyl group into an acrylate ester.[4][5]

Caption: Horner-Wadsworth-Emmons reaction workflow.

-

Materials: 1-(7-methoxy-10-methylphenothiazin-2-yl)ethan-1-one, triethyl phosphonoacetate, a base (e.g., sodium hydride), and an anhydrous solvent (e.g., THF).

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise. Stir until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.

-

Add a solution of the starting ketone in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude acrylate ester by column chromatography.

-

Step 5: Catalytic Hydrogenation

The double bond of the acrylate ester is reduced to a single bond.

-

Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propenoate, a catalyst (e.g., 10% Palladium on carbon), a solvent (e.g., ethanol or ethyl acetate), and a hydrogen source (hydrogen gas).

-

Procedure:

-

Dissolve the acrylate ester in the solvent in a hydrogenation flask.

-

Add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate to obtain the crude saturated ester, which can be used in the next step without further purification if sufficiently pure.

-

Step 6: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoate, a base (e.g., sodium hydroxide or lithium hydroxide), a solvent mixture (e.g., THF/water or ethanol/water), and an acid for workup (e.g., 1M HCl).

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with the acid, which will precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid.

-

Data Presentation

Since no experimental data is available for the target compound and its intermediates, the following table provides estimated physicochemical properties based on the respective functional groups and the phenothiazine core. These are for reference only and should be confirmed experimentally.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted 1H NMR (ppm, characteristic peaks) |

| 7-Methoxyphenothiazine | C₁₃H₁₁NOS | 229.30 | 160-170 | 6.5-7.5 (aromatic-H), 3.8 (OCH₃), 8.5 (NH) |

| 7-Methoxy-10-methylphenothiazine | C₁₄H₁₃NOS | 243.32 | 90-100 | 6.6-7.6 (aromatic-H), 3.8 (OCH₃), 3.4 (NCH₃) |

| 1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-one | C₁₆H₁₅NO₂S | 285.36 | 130-140 | 7.0-8.0 (aromatic-H), 3.9 (OCH₃), 3.5 (NCH₃), 2.5 (COCH₃) |

| 2-(7-Methoxy-10-methylphenothiazin-2-yl)propanoic acid | C₁₇H₁₇NO₃S | 315.39 | 180-190 | 12.0 (COOH), 6.8-7.8 (aromatic-H), 3.8 (OCH₃), 3.7 (CH), 3.4 (NCH₃), 1.5 (CH₃) |

Conclusion

The synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid is achievable through a well-precedented, multi-step synthetic sequence. The key steps involve the formation of the substituted phenothiazine core, Friedel-Crafts acylation to install a two-carbon chain, and subsequent elaboration to the propanoic acid via a Horner-Wadsworth-Emmons reaction, reduction, and saponification. The provided protocols offer a solid foundation for the laboratory synthesis of this and related phenothiazine derivatives for further research and development. Careful optimization of each step will be necessary to achieve satisfactory yields and purity.

References

- 1. 13956-07-5 CAS MSDS (1-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Protizinic Acid as a Phospholipase A2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of protizinic acid's role as an inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and laboratory workflows.

Quantitative Data: Inhibitory Potency of this compound

This compound has been identified as an inhibitor of phospholipase A2 activity. The following table summarizes the key quantitative measure of its inhibitory potency as reported in the literature. For comparative context, data on other non-steroidal anti-inflammatory drugs (NSAIDs) from the same study are included.

| Compound | Target Enzyme | IC50 Value (M) | Source |

| This compound | Phospholipase A2 (PLA2) | 2.1 x 10⁻⁴ | [1] |

| Indomethacin | Phospholipase A2 (PLA2) | No significant inhibition at 3 x 10⁻⁴ M | [1] |

| Ibuprofen | Phospholipase A2 (PLA2) | No significant inhibition at 3 x 10⁻⁴ M | [1] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols: Assessing Phospholipase A2 Inhibition

The precise experimental protocol used to determine the IC50 value of this compound is detailed in a 1982 Japanese-language publication by Ohnishi et al.[1]. Due to the limited accessibility of a direct translation of this specific methodology, a representative experimental protocol for an in vitro phospholipase A2 inhibition assay, based on common radiometric methods, is provided below for illustrative purposes.

Representative Protocol: Radiometric Phospholipase A2 Assay

This protocol is adapted from established methods for measuring PLA2 activity using a radiolabeled substrate.[2]

Objective: To determine the inhibitory effect of a compound on PLA2 activity by measuring the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

-

Enzyme: Purified phospholipase A2

-

Substrate: L-α-dipalmitoyl-(2-[9,10(N)-³H]palmitoyl)-phosphatidylcholine (radiolabeled) and unlabeled L-α-dipalmitoyl-phosphatidylcholine (carrier)

-

Buffer: 0.1 M Glycine-NaOH buffer, pH 9.0

-

Cofactors and Additives: CaCl₂, bovine serum albumin (BSA), sodium deoxycholate

-

Test Compound: this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Termination Solution: 5% Triton X-100 with EDTA

-

Extraction Solvent: Hexane with 0.1% acetic acid

-

Scintillation Cocktail and Counter

Procedure:

-

Substrate Preparation: The radiolabeled substrate is diluted with the cold carrier to a final concentration of 1 mM and dissolved in 80% ethanol containing 25 mM sodium deoxycholate.[2]

-

Reaction Mixture Preparation: In a reaction tube, combine the Glycine-NaOH buffer, CaCl₂, BSA, and sodium deoxycholate.

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction tubes. Include a control tube with the solvent alone.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of phospholipase A2 (e.g., 0.01 units) to the reaction mixture. The total reaction volume is typically 1.0 ml.[2]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the enzymatic reaction by adding the termination solution (Triton X-100 with EDTA).[2] The EDTA chelates the Ca²⁺ ions, which are essential for PLA2 activity.

-

Product Extraction: Add the extraction solvent (hexane with acetic acid) to the reaction tubes to separate the released radiolabeled fatty acid (in the organic phase) from the unhydrolyzed phospholipid substrate (in the aqueous phase).[2]

-

Quantification: Transfer an aliquot of the hexane layer to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

Phospholipase A2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of phospholipase A2 in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators. It also depicts the point of inhibition by this compound.

Caption: Inhibition of PLA2 by this compound blocks arachidonic acid release.

General Experimental Workflow for PLA2 Inhibition Assay

The diagram below outlines the typical steps involved in an in vitro experiment to assess the inhibitory activity of a compound against phospholipase A2.

Caption: Workflow for determining the IC50 of a PLA2 inhibitor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Protizinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protizinic Acid (PRT) is a non-steroidal anti-inflammatory agent (NSAID) belonging to the phenothiazine class of compounds.[1] It has demonstrated potent anti-inflammatory properties in various preclinical models, suggesting its potential as a therapeutic agent for inflammatory conditions. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy and safety of this compound. The provided methodologies are based on established experimental models and published data on this compound and other NSAIDs.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the prostaglandin synthesis pathway. It has been shown to inhibit phospholipase A2 (PLA2) activity, which is a key enzyme responsible for the release of arachidonic acid from the cell membrane.[1] Arachidonic acid is the precursor for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting PLA2, this compound reduces the availability of arachidonic acid, thereby decreasing the production of prostaglandins.[1]

Additionally, this compound has been observed to affect the production of oxygen radicals, further contributing to its anti-inflammatory profile.[1]

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Species | Endpoint | This compound Value | Potency Ranking | Reference |

| Carrageenan-induced Edema | Rat | ED30 (oral) | 18.0 mg/kg | Third (after Indomethacin and Diclofenac) | [1] |

| Ultraviolet Erythema | Guinea Pig | ED50 (oral) | 1.07 mg/kg | Most potent among 15 agents tested | [1] |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Endpoint | This compound Value | Potency Ranking | Reference |

| Protein Denaturation | IC50 | 0.89 x 10⁻⁵ M | Most potent among all agents tested | [1] |

| Platelet Aggregation (Arachidonic Acid-induced) | IC50 | 5.55 x 10⁻⁵ M | Sixth (after Indomethacin, Diclofenac, etc.) | [1] |

| Phospholipase A2 (PLA2) Activity | IC50 | 2.1 x 10⁻⁴ M | - | [1] |

Table 3: Ulcerogenic Activity

| Finding | Conclusion | Reference |

| Compared to its potent anti-inflammatory activity, this compound appeared to have a relatively weak ulcerogenic activity. | Favorable safety profile regarding gastric side effects compared to other NSAIDs. | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle control

-

This compound (various doses, e.g., 10, 20, 40 mg/kg)

-

Positive control (Indomethacin)

-

-

Compound Administration: Administer this compound, vehicle, or positive control orally via gavage.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Determine the ED30 (the dose that causes a 30% reduction in edema).

-

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Ultraviolet (UV) Erythema in Guinea Pigs

This model assesses the anti-inflammatory effect of a compound against UV-induced skin inflammation.

Materials:

-

Albino guinea pigs (300-400 g)

-

This compound

-

Vehicle

-

Positive control (e.g., Indomethacin)

-

UV lamp (emitting UVB)

-

Shielding material with small apertures (e.g., 1 cm diameter)

-

Erythema scoring scale (e.g., 0-4 scale)

Procedure:

-

Animal Preparation: Depilate the dorsal skin of the guinea pigs 24 hours before UV exposure.

-

Grouping: Randomly divide the animals into treatment groups.

-

Compound Administration: Administer this compound, vehicle, or positive control orally.

-

UV Exposure: One hour after compound administration, expose a defined area of the depilated skin to a controlled dose of UVB radiation. Use a shield to protect the surrounding skin.

-

Erythema Scoring: Visually assess the intensity of erythema at the irradiated site at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after UV exposure using a scoring system (e.g., 0 = no erythema, 4 = severe erythema with edema).

-

Data Analysis:

-

Calculate the mean erythema score for each group at each time point.

-

Determine the ED50 (the dose that causes a 50% reduction in the erythema score).

-

Ulcerogenic Activity Assessment in Rats

This protocol is a general guideline for assessing the gastric ulcerogenic potential of NSAIDs.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle

-

Positive control (e.g., Indomethacin, known to be ulcerogenic)

-

Dissecting microscope or magnifying glass

-

Ulcer scoring scale

Procedure:

-

Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

-

Compound Administration: Administer high doses of this compound, vehicle, or positive control orally. The doses should be multiples of the anti-inflammatory effective dose.

-

Observation Period: House the animals individually and provide water ad libitum.

-

Euthanasia and Stomach Excision: Euthanize the rats 4-6 hours after compound administration. Carefully dissect and remove the stomach.

-

Stomach Examination: Open the stomach along the greater curvature and rinse gently with saline to remove gastric contents. Examine the gastric mucosa for any signs of hemorrhage, erosions, or ulcers using a dissecting microscope.

-

Ulcer Scoring: Score the severity of gastric lesions based on their number and size. A common scoring system is:

-

0: No lesions

-

1: Hyperemia

-

2: 1-5 small lesions (1-2 mm)

-

3: >5 small lesions or 1 medium lesion (2-4 mm)

-

4: >2 medium lesions or 1 large lesion (>4 mm)

-

5: Perforated ulcers

-

-

Data Analysis: Calculate the mean ulcer index for each group.

Safety and Toxicology

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

-

Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Disclaimer: The information provided in these application notes and protocols is for guidance purposes only. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

References

Application Note: Development of a Prostaglandin Synthesis Assay for Protizinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are lipid compounds with diverse hormone-like effects that are key mediators of inflammation, pain, and fever.[1][2] Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[3][4] Arachidonic acid is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] PGH2 is further metabolized to various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[2]

Protizinic acid is a non-steroidal anti-inflammatory agent with a pharmacological profile that suggests it may possess a broader mechanism of action than traditional NSAIDs.[7][8] Studies have shown that this compound not only inhibits prostaglandin synthesis but also demonstrates inhibitory effects on phospholipase A2 (PLA2), with a reported IC50 value of 2.1 x 10⁻⁴ M.[7] This dual inhibition of both PLA2 and COX pathways could offer a more comprehensive anti-inflammatory effect.

This application note provides a detailed protocol for a cell-based assay to determine the inhibitory effect of this compound on PGE2 synthesis. This assay can be used to quantify its potency (e.g., IC50) and to compare its activity with other standard NSAIDs.

Principle of the Assay

This protocol describes a cell-based assay using a cell line, such as murine macrophages (RAW 264.7) or human lung epithelial cells (A549), that can be stimulated to produce prostaglandins.[9] Cells are first pre-incubated with various concentrations of this compound or a control inhibitor. Subsequently, the cells are stimulated to induce the expression of COX-2 and initiate the synthesis of prostaglandins. The concentration of PGE2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of this compound is determined by measuring the reduction in PGE2 production compared to untreated, stimulated cells.

Data Presentation

The results of the prostaglandin synthesis assay can be summarized in the following tables to facilitate comparison and analysis.

Table 1: Inhibition of PGE2 Synthesis by this compound

| This compound Conc. (µM) | Absorbance (450 nm) | PGE2 Conc. (pg/mL) | % Inhibition |

| 0 (Vehicle Control) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 200 | |||

| 500 |

Table 2: Comparative IC50 Values for Inhibition of PGE2 Synthesis

| Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | |

| Indomethacin (Non-selective) | ||

| Celecoxib (COX-2 Selective) |

Experimental Protocols

Materials and Reagents

-

This compound

-

RAW 264.7 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) for cell stimulation

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl Sulfoxide (DMSO)

-

PGE2 ELISA Kit (commercially available)

-

Indomethacin (positive control)

-

Celecoxib (positive control)

-

96-well cell culture plates

-

Microplate reader

Protocol 1: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This protocol details the steps for treating cells with this compound, stimulating prostaglandin production, and preparing samples for analysis.

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Also, prepare solutions for positive controls (e.g., Indomethacin, Celecoxib).

-

The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or controls.

-

Include a "vehicle control" group that receives medium with the same concentration of DMSO as the compound-treated wells.

-

Incubate the plate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a solution of LPS in cell culture medium.

-

Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL to stimulate PGE2 production. Do not add LPS to the "unstimulated" control wells.

-

Incubate the plate for 18-24 hours at 37°C.

-

-

Sample Collection:

Protocol 2: Quantification of PGE2 by ELISA

This protocol outlines the general steps for using a commercial PGE2 ELISA kit. Note: Always refer to the specific manufacturer's instructions provided with the kit.

-

Reagent Preparation:

-

Prepare all reagents, standards, and samples as directed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting standards.

-

-

Assay Procedure (based on a competitive ELISA):

-

Add a specific volume of the collected cell culture supernatant or standards to the appropriate wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-labeled PGE2 to each well.[11]

-

Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).[11] During this incubation, the PGE2 in the sample and the HRP-labeled PGE2 compete for binding to the limited number of antibody sites.

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.[11]

-

Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (PGE2 in treated sample / PGE2 in vehicle control)] x 100

-

Plot the % inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Prostaglandin synthesis pathway and points of inhibition.

Caption: Workflow for the cell-based PGE2 inhibition assay.

Caption: Logical flow of this compound's anti-inflammatory action.

References

- 1. Flavocoxid Inhibits Phospholipase A2, Peroxidase Moieties of the Cyclooxygenases (COX), and 5-Lipoxygenase, Modifies COX-2 Gene Expression, and Acts as an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Comparative study on the pharmacological activities of this compound and various non-steroidal anti-inflammatory agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.elabscience.com [file.elabscience.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

Troubleshooting & Optimization

Technical Support Center: In Vitro Assays for Indomethacin

Disclaimer: Regarding "Protizinic Acid"

Initial searches did not yield information on a compound named "this compound" in established chemical or biological databases. It is possible that this is a novel, proprietary, or fictional compound. To fulfill the structural and content requirements of your request, this technical support guide has been generated using Indomethacin , a well-documented nonsteroidal anti-inflammatory drug (NSAID), as a representative example. All data, protocols, and troubleshooting advice provided herein pertain to Indomethacin and are intended to demonstrate the requested format.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for common in vitro assays involving Indomethacin.

Frequently Asked Questions (FAQs)

Q1: My Indomethacin is not fully dissolving in my cell culture medium. What should I do?

A1: Indomethacin has poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions from the stock solution for each experiment.

Q2: I am observing significant cell death in my assay, even at low concentrations of Indomethacin. What could be the cause?

A2: While Indomethacin's primary mechanism is COX inhibition, it can induce cytotoxicity at higher concentrations or after prolonged exposure, often through apoptosis. First, confirm that the cell death is not due to the solvent (e.g., DMSO) by running a vehicle control. If the toxicity is from Indomethacin, consider reducing the incubation time or the concentration range used in your experiment. It is also crucial to perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of Indomethacin for your specific cell line.

Q3: Why am I seeing variable IC50 values for Indomethacin in my COX inhibition assays?

A3: Variability in IC50 values can stem from several sources:

-

Enzyme Purity and Source: The purity and source (recombinant vs. native) of the COX-1 and COX-2 enzymes can significantly affect results.

-

Substrate Concentration: The concentration of arachidonic acid used in the assay can influence the apparent inhibitory activity.

-

Assay Format: Different assay formats (e.g., colorimetric, fluorometric, luminescent) have varying sensitivities and can yield different IC50 values.

-

Incubation Time: Pre-incubation time of the enzyme with Indomethacin can impact the degree of inhibition observed.

Standardizing these parameters across experiments is critical for reproducibility.

Troubleshooting Guides

Problem: Inconsistent Results in LPS-induced PGE2 Production Assay

You are treating macrophages (e.g., RAW 264.7) with Indomethacin followed by LPS stimulation to measure the inhibition of Prostaglandin E2 (PGE2) production, but your results are not consistent.

Possible Causes and Solutions:

-

Cell Passage Number: High-passage number cells may have an altered response to LPS.

-

Solution: Use cells within a consistent, low passage range for all experiments.

-

-

LPS Activity: The potency of LPS can vary between lots and suppliers.

-

Solution: Test each new lot of LPS to determine the optimal concentration for robust PGE2 production. Run a full LPS dose-response curve.

-

-

Timing of Treatment: The timing of Indomethacin treatment relative to LPS stimulation is crucial.

-

Solution: A common approach is to pre-treat cells with Indomethacin for 1-2 hours before adding LPS. Create a standardized timeline for all experiments.

-

-

Incomplete Cell Lysis for PGE2 Measurement: Inefficient extraction of PGE2 from the cell supernatant can lead to artificially low readings.

-

Solution: Ensure your sample collection includes a centrifugation step to pellet cell debris before collecting the supernatant for ELISA or other measurement techniques.

-

Logical Workflow for Troubleshooting Inconsistent PGE2 Data

Caption: Troubleshooting workflow for inconsistent PGE2 assay results.

Quantitative Data Summary

The following table summarizes typical IC50 values for Indomethacin against COX-1 and COX-2 enzymes from various sources. Note that values can differ based on assay conditions.

| Enzyme Target | Assay Type | IC50 Value (nM) | Reference Cell/Enzyme Source |

| Human COX-1 | Recombinant Enzyme Assay | 10 - 30 | Purified recombinant protein |

| Human COX-2 | Recombinant Enzyme Assay | 100 - 300 | Purified recombinant protein |

| Murine COX-1 | Whole Blood Assay | ~50 | Murine whole blood |

| Murine COX-2 | LPS-stimulated J774 cells | ~250 | J774 macrophage cell line |

Experimental Protocols

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method for measuring the peroxidase activity of COX-2, which is inhibited by compounds like Indomethacin.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme cofactor

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

-

Tris-HCl buffer (pH 8.0)

-

Indomethacin stock solution (in DMSO)

-

96-well microplate

-

Microplate reader (absorbance at 590-620 nm)

Methodology:

-

Prepare Reagents: Dilute the COX-2 enzyme, heme, and TMPD in chilled Tris-HCl buffer to their final working concentrations.

-

Add Inhibitor: Add 1 µL of various concentrations of Indomethacin (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add Enzyme: Add 150 µL of the COX-2 enzyme solution containing heme to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of the TMPD probe solution, followed by 20 µL of the arachidonic acid solution to initiate the reaction.

-

Read Plate: Immediately read the absorbance of the plate at 590 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the percent inhibition against the log concentration of Indomethacin and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Indomethacin's Mechanism of Action

Indomethacin functions by blocking the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. This action reduces inflammation, pain, and fever.

Caption: Mechanism of action of Indomethacin via COX enzyme inhibition.

optimizing the solubility and stability of Protizinic Acid in vitro

Technical Support Center: Protizinic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility and stability of this compound for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core physicochemical properties?

This compound is a non-steroidal anti-inflammatory agent (NSAID) with anti-inflammatory and antipyretic properties.[1] Its mechanism of action involves the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[1] Its chemical structure is based on a phenothiazine core. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₇NO₃S | [2] |

| Molar Mass | 315.4 g/mol | |

| IUPAC Name | 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid | |

| XLogP3 | 3.8 | [2] |

| Known Target | Phospholipase A2 (PLA2) |[1][3] |

Q2: Why is this compound challenging to work with in aqueous solutions?

The primary challenge stems from its poor water solubility. The XLogP3 value of 3.8 indicates that the compound is significantly more soluble in lipids than in water (lipophilic).[2] This hydrophobicity makes it difficult to dissolve directly in aqueous buffers like PBS or cell culture media at concentrations required for many in vitro assays, often leading to precipitation.

Q3: What are the primary stability concerns for this compound?

The phenothiazine core of this compound is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain pH conditions. This oxidative degradation can lead to a loss of biological activity and a visible color change in the solution. Hydrolysis, particularly at acidic or basic pH extremes, may also contribute to its degradation over time.[4][5]

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS).

-

Cause: The compound's high lipophilicity prevents direct dissolution in aqueous systems.

-

Solution Workflow:

-

Prepare a Concentrated Stock in an Organic Solvent: Do not attempt to dissolve this compound directly in aqueous buffers. First, create a high-concentration stock solution in an organic solvent. See Table 2 for recommendations and Protocol 1 for a detailed method.

-

Serial Dilution: Serially dilute this stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.

-

Check for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, proceed to the next troubleshooting step.

-

Table 2: Recommended Organic Solvents for Stock Solution Preparation

| Solvent | Typical Starting Concentration | Notes |

|---|---|---|

| DMSO | 10-50 mM | Preferred for most cell-based assays. Ensure final DMSO concentration is non-toxic to your system (typically <0.5%). |

| Ethanol | 10-25 mM | A viable alternative to DMSO. Check for cell line sensitivity. |

| Methanol | 10-25 mM | Can be used for analytical purposes but is toxic to live cells. |

Problem: My compound precipitates when I dilute the organic stock into my aqueous medium.

-

Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a small percentage of organic solvent.

-

Solutions (from simplest to most complex):

-

pH Adjustment: this compound is an acidic compound. Increasing the pH of the final buffer above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt. Test a range of pH values (e.g., 7.4 to 8.5) to find an optimal balance between solubility and experimental compatibility.[6][7] See Protocol 2 .

-

Use of Co-solvents: A co-solvent system can increase the solubility of hydrophobic compounds by reducing the interfacial tension between the compound and the aqueous solution.[6][8] This involves having a higher percentage of an organic solvent in the final solution. See Table 3 for examples.

-

Incorporate Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7][8] Consider adding 0.01-0.1% Tween® 80 or Pluronic® F-68 to your final buffer.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate guest molecules like this compound, forming a more water-soluble inclusion complex.[6][9] Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

-

Table 3: Example Co-solvent Systems for Enhanced Aqueous Solubility

| Co-solvent System | Ratio (v/v) | Application Notes |

|---|---|---|

| DMSO / PBS | Up to 5% / 95% | Check cellular tolerance. May not be sufficient for high concentrations. |

| Ethanol / Water | 10% / 90% | Useful for non-cell-based assays. |

| PEG 400 / Water | 20% / 80% | Polyethylene glycol (PEG) is a less toxic co-solvent option for some applications. |

Below is a workflow diagram to guide your solubility optimization efforts.

Troubleshooting Guide: Stability Issues

Problem: My this compound solution has changed color (e.g., yellow/brown) or I'm seeing a loss of activity over time.

-

Cause: This strongly suggests chemical degradation, most likely due to oxidation of the phenothiazine ring.[10] This process can be accelerated by exposure to light, oxygen, and non-optimal pH.

-

Solutions:

-

Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil. Phenothiazines are notoriously light-sensitive.

-

Minimize Oxygen Exposure: Prepare solutions with de-gassed buffers. For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

-

Control pH: Store stock solutions in an unbuffered organic solvent (like DMSO). For aqueous solutions, maintain a neutral pH unless a basic pH is required for solubility. Avoid highly acidic or alkaline conditions during storage.[5]

-

Use Freshly Prepared Solutions: The most reliable way to avoid degradation is to prepare solutions fresh for each experiment from a properly stored solid or concentrated stock.

-

Confirm Degradation: Use an analytical method like HPLC to quantify the amount of parent this compound remaining and to detect the appearance of degradation peaks. See Protocol 3 for a general approach.

-

Table 4: Recommended Storage Conditions for this compound

| Form | Temperature | Light | Atmosphere | Duration |

|---|---|---|---|---|

| Solid Powder | -20°C | Protect from light (amber vial) | Normal | Months to years |

| Organic Stock (DMSO) | -20°C or -80°C | Protect from light (amber vial) | Normal (or inert gas for long-term) | Weeks to months |

| Aqueous Solution | 2-8°C | Protect from light | Use immediately | < 24 hours |

The diagram below illustrates the mechanism of action and potential degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

-

Pre-Weigh Compound: Accurately weigh the desired amount of this compound powder in a microfuge tube or appropriate vial. For example, to make 1 mL of a 10 mM stock, weigh 3.154 mg.

-

Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

-

Visual Inspection: Confirm that the solution is clear and free of any particulate matter.

-

Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended in Table 4 .

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

-

Prepare Buffers: Prepare a series of buffers (e.g., phosphate or TRIS) with different pH values, such as 7.2, 7.6, 8.0, and 8.4.

-

Dilute Stock: For each pH value, add the required volume of your this compound DMSO stock to the buffer to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all samples.

-

Equilibrate: Gently mix and allow the solutions to equilibrate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.

-

Assess Solubility: Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

-

Quantify: Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the solubility at each pH.

Protocol 3: General Protocol for Stability Assessment by HPLC

-

Objective: To quantify the percentage of intact this compound remaining over time under specific conditions (e.g., temperature, pH, light exposure).

-

Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time (e.g., starting with 60:40 Acetonitrile:Buffer).

-

This compound standard of known concentration.

-

-

Method:

-

Sample Preparation: Prepare the this compound solution in the desired matrix (e.g., PBS at pH 7.4) and divide it into separate vials for each time point and condition. Store vials under the test conditions.

-

Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the sample and the standard onto the HPLC system.

-

Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (a UV scan should be performed, but a starting point is often near 210 nm or 254 nm).[11]

-

-

Data Analysis:

-

Identify the peak corresponding to intact this compound based on the retention time of the standard.

-

Integrate the peak area for each time point.

-

Calculate the percentage of this compound remaining relative to the T=0 time point.

-

% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

-

Plot the % remaining versus time to determine the degradation kinetics. Look for the appearance of new peaks, which correspond to degradation products.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PubChemLite - this compound (C17H17NO3S) [pubchemlite.lcsb.uni.lu]

- 3. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmsdr.org [ijmsdr.org]

- 7. brieflands.com [brieflands.com]

- 8. Methods of solubility enhancements | PPTX [slideshare.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. | Semantic Scholar [semanticscholar.org]

- 11. shimadzu.com [shimadzu.com]

troubleshooting unexpected results in Protizinic Acid experiments

Disclaimer: The term "Protizinic Acid" does not correspond to a recognized compound in scientific literature. This guide addresses troubleshooting for Protocatechu-ic Acid (PCA) , a widely researched dihydroxybenzoic acid with a similar name, to provide a relevant and scientifically accurate resource.

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during experiments with Protocatechuic Acid (PCA).

Troubleshooting Guide

This section addresses specific unexpected results in a question-and-answer format.

Category 1: Solubility, Stability, and Reagent Preparation

Question: My PCA solution is not fully dissolving or is precipitating out of solution. What should I do? Answer: This is a common issue due to PCA's limited water solubility.

-

Solvent Choice: PCA is sparingly soluble in water but freely soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][2] For cell culture experiments, prepare a concentrated stock solution in DMSO or ethanol.

-

Final Concentration: When diluting the stock solution into aqueous buffers (e.g., PBS or cell culture media), ensure the final concentration of the organic solvent is minimal, as it can have physiological effects on cells.[2] Typically, a final DMSO concentration below 0.1% is recommended.

-

pH Adjustment: The solubility of phenolic acids can be pH-dependent. Anthocyanins, which metabolize into PCA, are more stable in acidic environments and decompose in neutral or alkaline conditions.[3] Depending on your experimental buffer, a slight adjustment in pH might improve solubility, but this must be compatible with your experimental system.

-

Temperature: Gently warming the solution may aid dissolution, but be cautious of potential degradation. Always cool the solution to room temperature before use, especially before pH measurement.[4]

Question: I am observing a color change in my PCA stock solution over time. Is it still usable? Answer: PCA is a phenolic acid and can be susceptible to oxidation, which may cause a color change from a white or light brown crystalline powder to a darker shade upon exposure to air.[3]

-

Storage: Store solid PCA at -20°C for long-term stability (stable for ≥4 years under these conditions).[2]

-

Solution Storage: Aqueous solutions are not recommended for storage longer than one day.[2] For stock solutions in organic solvents, purge the vial with an inert gas (like nitrogen or argon), store at -20°C, and use promptly.

-

Best Practice: Always prepare fresh dilutions from your stock solution immediately before an experiment to ensure consistency and activity.

Category 2: Inconsistent Results in Cell-Based Assays

Question: My cell viability (e.g., MTT) assay results are variable. Sometimes PCA is cytotoxic, and sometimes it isn't. Answer: The effect of PCA on cell viability is highly dose-dependent and can differ between cell types.[5][6]

-

Dose-Response: PCA can have no significant effect at low concentrations (e.g., 1-50 µM in Caco-2 cells), induce cytotoxicity at higher concentrations (100-500 µM), and even show protective effects in other models.[7][8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.

-

Pro-oxidant vs. Antioxidant: While known as an antioxidant, at high concentrations or in certain cellular environments, PCA can exhibit pro-oxidant activity, leading to increased reactive oxygen species (ROS) and reduced cell viability.[8]

-

Cell Health: Ensure your cells are healthy, within a low passage number, and at a consistent confluency at the start of each experiment. Stressed cells may respond differently to treatment.

-

Controls: Always include a vehicle control (media with the same concentration of solvent, e.g., DMSO, used to dissolve PCA) to rule out solvent-induced toxicity.

Question: I expected PCA to be anti-apoptotic, but my results show it is inducing apoptosis. Answer: PCA has dual effects on apoptosis; it can be anti-apoptotic in normal or stressed cells but pro-apoptotic in cancer cells.[5][9]

-

Cell Type is Critical: PCA has been shown to induce apoptosis in various cancer cell lines, including human leukemia and colon cancer cells.[6][8][9] Conversely, it can protect against apoptosis in other contexts, such as cisplatin-induced toxicity in kidney cells or oxidative stress in macrophages.[5][7]

-